Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a bicyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(piperidin-4-yl)cyclopropan-1-ol
- 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its combination of structural features, including the bicyclopropane moiety and the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H25N3O2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 1-[1-(1-cyclopropylcyclopropyl)piperidin-4-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-2-22-16(21)13-11-18-20(12-13)15-5-9-19(10-6-15)17(7-8-17)14-3-4-14/h11-12,14-15H,2-10H2,1H3 |
InChI Key |
DSFGMQKQTIPSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2CCN(CC2)C3(CC3)C4CC4 |
Origin of Product |
United States |
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